molecular formula C22H26N4 B14706823 1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]- CAS No. 17913-57-4

1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]-

Katalognummer: B14706823
CAS-Nummer: 17913-57-4
Molekulargewicht: 346.5 g/mol
InChI-Schlüssel: ICMGOJSGLIVFHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]- is an organic compound with a complex structure. It is a derivative of 1,4-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 4-(dimethylamino)phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

The synthesis of 1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]- typically involves the reaction of 1,4-benzenediamine with 4-(dimethylamino)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.

Analyse Chemischer Reaktionen

1,4-Benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions where the dimethylamino groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,4-Benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1,4-Benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]- can be compared with other similar compounds such as:

    1,4-Benzenediamine, N-phenyl-: This compound has a phenyl group instead of the dimethylamino group.

    1,4-Benzenediamine, N,N-dimethyl-: This compound has dimethyl groups instead of the dimethylamino groups.

    1,4-Benzenediamine, N,N,N’,N’-tetramethyl-: This compound has four methyl groups attached to the nitrogen atoms.

The uniqueness of 1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]- lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

17913-57-4

Molekularformel

C22H26N4

Molekulargewicht

346.5 g/mol

IUPAC-Name

1-N,4-N-bis[4-(dimethylamino)phenyl]benzene-1,4-diamine

InChI

InChI=1S/C22H26N4/c1-25(2)21-13-9-19(10-14-21)23-17-5-7-18(8-6-17)24-20-11-15-22(16-12-20)26(3)4/h5-16,23-24H,1-4H3

InChI-Schlüssel

ICMGOJSGLIVFHM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.